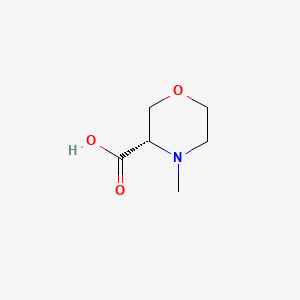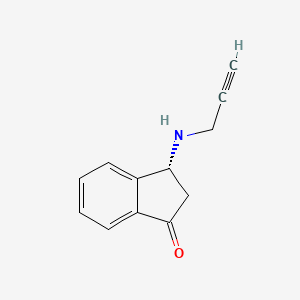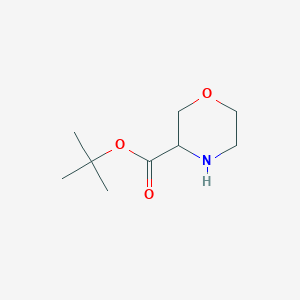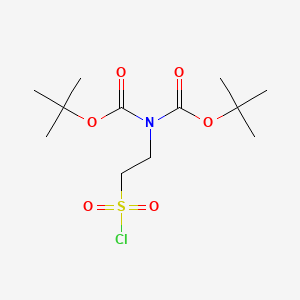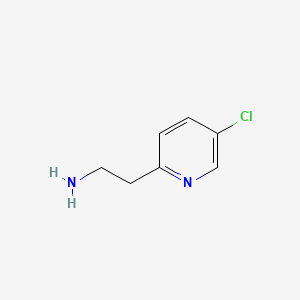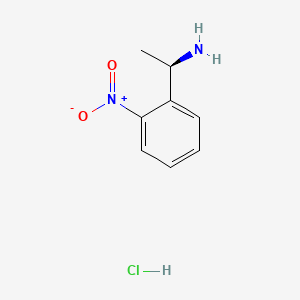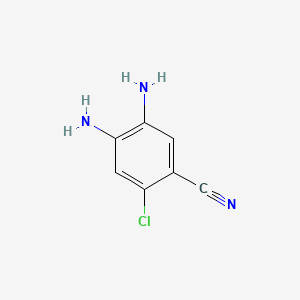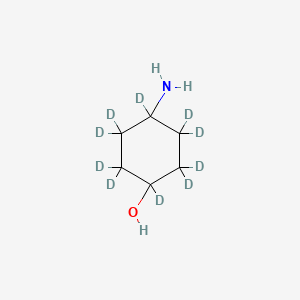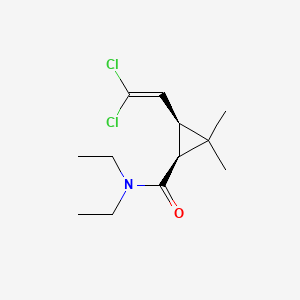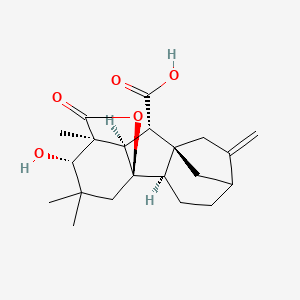
5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid, also known as Boc-5-Ava-OH, is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is C10H19NO4 . The InChI Key is GFMRZAMDGJIWRB-UHFFFAOYSA-N . The SMILES string is CC©©OC(=O)NCCCCC(=O)O .Chemical Reactions Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The melting point of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is 48°C to 52°C . The boiling point is 160°C to 168°C (0.8mmHg) . The molecular weight is 217.265 g/mol .Scientific Research Applications
Synthesis of Triazole-based Scaffolds
The compound has been utilized in the synthesis of triazole-based scaffolds, which are important for the development of peptidomimetics and biologically active compounds. A protocol involving ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides allows for the production of protected versions of triazole amino acids, crucial for creating compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Development of Synthetic Vaccines and Drug Delivery Systems
Carbohydrate-based molecules incorporating terminal carboxylic acid functionalities and BOC-protected terminal amino groups have been synthesized for use in solid-phase peptide synthesis and the preparation of dendrimers. These molecules serve as templates for the development of synthetic vaccines and drug delivery systems, highlighting the versatility of such compounds in biomedical applications (McGeary et al., 2001).
Facilitating Complex Organic Syntheses
The compound plays a role in complex organic syntheses, such as the preparation of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles, showcasing its utility in creating diverse organic structures with potential applications in chemical and pharmaceutical research (Yakovenko et al., 2019).
Molecular Probing
The specificity of "5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid" derivatives in molecular probing is exemplified by the synthesis of labeled TAK779, a potent CCR5 antagonist. This application underlines the compound's significance in the development of molecular probes for studying biochemical pathways and potential therapeutic targets (Konno et al., 2009).
Mechanism of Action
Target of Action
Boc-protected amino compounds are generally used in peptide synthesis and other organic synthesis processes .
Mode of Action
The compound, also known as 5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid, is a Boc-protected amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases, making it suitable for protection during various reactions . The Boc group can be removed under acidic conditions, revealing the protected amine for further reactions .
Biochemical Pathways
Boc-protected compounds like this are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our Boc-protected compound) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
This could lead to the synthesis of complex organic compounds, including peptides .
Action Environment
The action of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s stability may be affected by exposure to strong oxidizing agents and strong acids .
Safety and Hazards
5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

